LDE-225 HCl
Description
LDE-225 HCl (Sonidegib/Erismodegib) is a potent and selective antagonist of Smoothened (Smo), a key component of the Hedgehog (Hh) signaling pathway. It inhibits Smo with IC₅₀ values of 2.5 nM (human) and 1.3 nM (mouse), effectively suppressing downstream Gli transcription factors (Gli1, Gli2) and their target genes, such as Patched1 and Patched2 . Clinically, it is approved for locally advanced basal cell carcinoma (BCC) and has demonstrated efficacy in glioblastoma, prostate cancer, and vulvar squamous cell carcinoma (VSCC) by targeting cancer stem cells (CSCs), epithelial-mesenchymal transition (EMT), and tumor proliferation .
Properties
Molecular Formula |
C26H27ClF3N3O3 |
|---|---|
Molecular Weight |
522.0 g/mol |
IUPAC Name |
N-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;hydrochloride |
InChI |
InChI=1S/C26H26F3N3O3.ClH/c1-16-14-32(15-17(2)34-16)24-12-9-20(13-30-24)31-25(33)23-6-4-5-22(18(23)3)19-7-10-21(11-8-19)35-26(27,28)29;/h4-13,16-17H,14-15H2,1-3H3,(H,31,33);1H/t16-,17+; |
InChI Key |
CCOBSFIJWZCPMV-OKZTUQRJSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F.Cl |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LDE-225 Hydrochloride involves multiple steps, starting from the preparation of key intermediates. The process typically includes the formation of a pyridine derivative, followed by coupling with a benzamide derivative. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions .
Industrial Production Methods: In industrial settings, the production of LDE-225 Hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. The compound is typically synthesized in large reactors, followed by purification steps such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: LDE-225 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
LDE-225 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Hedgehog signaling pathway and its role in various biological processes.
Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis in various cell lines.
Industry: Utilized in the development of new therapeutic agents targeting the Hedgehog signaling pathway
Mechanism of Action
LDE-225 Hydrochloride exerts its effects by inhibiting the Smoothened protein, a key regulator of the Hedgehog signaling pathway. By binding to Smoothened, LDE-225 Hydrochloride prevents the activation of downstream signaling components, thereby inhibiting the proliferation and survival of cancer cells that rely on this pathway . This mechanism is particularly effective in tumors with aberrant Hedgehog pathway activation .
Comparison with Similar Compounds
Potency and Mechanism of Action
- Key Findings: LDE-225 exhibits superior potency compared to GDC-0449 and Itraconazole in inhibiting Gli-DNA binding and transcriptional activity . In melanoma, LDE-225 shows weaker activity (IC₅₀ in μM range) compared to novel compounds like PF-04449913 (nanomolar range) . Unlike Cyclopamine, LDE-225 maintains efficacy against SMO mutants (e.g., D473H) .
Combination Therapies
- With TRAIL/FasL : LDE-225 sensitizes glioblastoma-initiating cells (GICs) to death receptor agonists by upregulating Fas and DR4/5 .
- With 5-Azacytidine : Synergistic AML cell death via DNA damage induction, unlike antagonism observed with cytarabine .
- With Chemotherapy : In SCLC, LDE-225 combined with GRPR inhibitors disrupts autocrine Hh signaling .
Resistance and Limitations
Q & A
Q. What are the primary molecular targets of LDE-225 HCl, and how can their inhibition be experimentally validated?
this compound is a selective smoothened (SMO) antagonist that inhibits the Hedgehog (Hh) signaling pathway, primarily targeting downstream effectors such as Gli1, Gli2, Ptch1, and Ptch2 . To validate inhibition:
- Western blotting : Measure Gli1/2 protein levels in treated vs. control cells (e.g., A431 and SCV1A cell lines) .
- qRT-PCR : Quantify mRNA expression of Ptch1 and Ptch2, which are transcriptionally regulated by Gli proteins .
- Electrophoretic mobility shift assays (EMSAs) : Assess changes in Gli protein-DNA binding activity .
Q. What experimental models are suitable for studying this compound’s antitumor effects?
- In vitro : Human glioblastoma (e.g., U87MG), prostate cancer stem cells, and melanoma cell lines, with endpoints like apoptosis (Annexin V/PI staining) and migration (transwell assays) .
- In vivo : Xenograft models in immunocompromised mice (e.g., NOD/SCID IL2Rγ null) to evaluate tumor growth inhibition and metastasis .
- Ex vivo : Primary tumor-derived cells or patient-derived organoids to assess drug sensitivity .
Q. What are the recommended concentrations and treatment durations for in vitro studies?
- Glioblastoma/prostate cancer : 5–10 μM for 24–72 hours to observe significant reductions in Gli transcription activity and EMT markers (e.g., N-cadherin, Slug) .
- Melanoma : Lower doses (1–5 μM) combined with BRAF inhibitors (e.g., vemurafenib) to enhance apoptosis .
Advanced Research Questions
Q. How can researchers address contradictory data on this compound’s efficacy across cancer types?
Contradictions may arise from tumor-specific Hh pathway dependencies or compensatory signaling. Strategies include:
- Pathway profiling : Use RNA sequencing to map baseline Hh activity (e.g., Gli1 expression) and identify resistance markers like IGF1R/PI3K .
- Combinatorial screens : Test LDE-225 with PI3K/mTOR inhibitors (e.g., BEZ235) to overcome resistance in medulloblastoma models .
- Temporal analysis : Monitor Gli1 suppression over extended periods (up to 72 hours) to distinguish transient vs. sustained effects .
Q. What experimental designs are critical for evaluating this compound’s impact on epithelial-mesenchymal transition (EMT)?
- Marker quantification : Measure E-cadherin (epithelial) and N-cadherin/Snail (mesenchymal) via flow cytometry or immunofluorescence .
- Functional assays : Use scratch/wound healing assays to assess migration inhibition (e.g., 50% reduction at 10 μM in prostate cancer models) .
- Single-cell RNA-seq : Resolve heterogeneous EMT responses within tumor populations .
Q. How can resistance mechanisms to this compound be modeled and mitigated in preclinical studies?
- Resistance induction : Expose cells to incremental LDE-225 doses over months; common mechanisms include SMO mutations (e.g., D473H) or GLI2 amplification .
- Dual targeting : Combine LDE-225 with PI3K inhibitors (e.g., BMK120) to delay resistance in medulloblastoma .
- Patient-derived samples : Validate findings in primary tumor cells to ensure clinical relevance .
Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?
- Student’s t-test : Compare treatment vs. control groups for Gli1 mRNA/protein levels (e.g., p ≤ 0.05) .
- ANOVA with post-hoc tests : Analyze multi-dose experiments (e.g., 1–10 μM) and time-course studies .
- EC50 calculation : Use nonlinear regression (e.g., GraphPad Prism) to determine potency in proliferation assays .
Q. How should researchers validate this compound’s specificity for SMO in complex biological systems?
- Genetic knockdown : Compare effects of LDE-225 with siRNA-mediated SMO silencing .
- Off-target screens : Utilize kinase profiling panels to rule out non-SMO interactions .
- In vivo pharmacokinetics : Measure drug distribution and Gli1 suppression in target tissues (e.g., skin in BCC models) .
Methodological Considerations
Q. What controls are essential for in vivo studies using this compound?
Q. How can researchers optimize this compound delivery in topical applications for BCC studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

